molecular formula C24H29NO5 B12815539 Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine

Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine

Cat. No.: B12815539
M. Wt: 411.5 g/mol
InChI Key: VIUVLZHFMIFLHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine: is a derivative of threonine, an essential amino acid. This compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine typically involves the acylation of O-tert-butyl-L-threonine with fluorenylmethyloxycarbonyl azide. The reaction is carried out in a suitable solvent, such as dioxane, under basic conditions. The crude product is then extracted with ethyl acetate and purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The tert-butyl group protects the hydroxyl group, ensuring selective reactions at the desired sites .

Molecular Targets and Pathways: The primary molecular target of this compound is the amino group of the growing peptide chain. The Fmoc group is removed under basic conditions, exposing the amino group for further coupling reactions. This selective protection and deprotection mechanism allows for the precise synthesis of peptides .

Comparison with Similar Compounds

Uniqueness: Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine is unique due to its specific protecting groups, which provide selective protection for both the amino and hydroxyl groups. This allows for precise and efficient peptide synthesis, making it a valuable tool in both research and industrial applications .

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO5/c1-15(30-24(2,3)4)21(22(26)27)25(5)23(28)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,15,20-21H,14H2,1-5H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUVLZHFMIFLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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